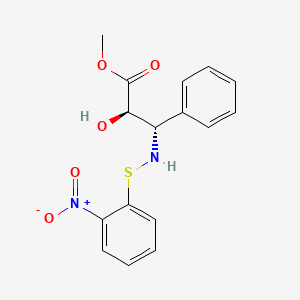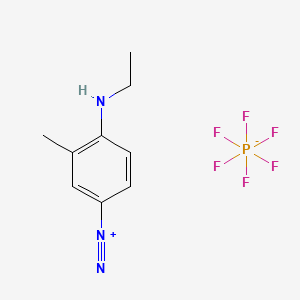
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester is a complex organic compound that belongs to the class of sulfenylated amino acids. This compound is characterized by the presence of a nitrobenzenesulfenyl group attached to the nitrogen atom of the isoserine moiety, which is further esterified with a methyl group. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Protection of Functional Groups: Protecting the amino and hydroxyl groups of isoserine to prevent unwanted side reactions.
Sulfenylation: Introduction of the nitrobenzenesulfenyl group using reagents such as 2-nitrobenzenesulfenyl chloride under basic conditions.
Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and a strong acid catalyst.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can undergo various chemical reactions, including:
Oxidation: The nitrobenzenesulfenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions at the sulfenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions and protein modifications due to its reactive sulfenyl group.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester involves its interaction with molecular targets such as enzymes or proteins. The nitrobenzenesulfenyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that alter their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine
- N-(2-Nitrobenzenesulfenyl)-serine
- N-(2-Nitrobenzenesulfenyl)-threonine
Uniqueness
The uniqueness of (2R,3S)-N-(2-Nitrobenzenesulfenyl)-3-phenylisoserine Methyl Ester lies in its specific stereochemistry and the presence of both a nitrobenzenesulfenyl group and a methyl ester
Propriétés
Formule moléculaire |
C16H16N2O5S |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
methyl (2R,3S)-2-hydroxy-3-[(2-nitrophenyl)sulfanylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C16H16N2O5S/c1-23-16(20)15(19)14(11-7-3-2-4-8-11)17-24-13-10-6-5-9-12(13)18(21)22/h2-10,14-15,17,19H,1H3/t14-,15+/m0/s1 |
Clé InChI |
CVWNACXTMHQGJE-LSDHHAIUSA-N |
SMILES isomérique |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
SMILES canonique |
COC(=O)C(C(C1=CC=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL](/img/structure/B13415579.png)




![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)


![sodium;(2S,3S,4S,5R,6R)-6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13415641.png)
![(2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl) acetate](/img/structure/B13415645.png)


